Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF4O2 It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-fluorobenzoic acid and trifluoromethyl iodide.
Esterification: The 3-bromo-2-fluorobenzoic acid is esterified using methanol and a suitable acid catalyst to form the methyl ester.
Trifluoromethylation: The trifluoromethyl group is introduced through a reaction with trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine atoms can enhance binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-(trifluoromethyl)benzoate
- Methyl 3-fluoro-5-(trifluoromethyl)benzoate
- Methyl 3-bromo-2-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups can influence the compound’s physicochemical properties, making it a valuable tool in various research applications.
Biological Activity
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H6BrF4O2
- Molecular Weight : 305.05 g/mol
- Functional Groups :
- Bromine (Br)
- Fluorine (F)
- Trifluoromethyl group (-CF3)
These substituents enhance the compound's lipophilicity and reactivity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : The presence of electronegative halogens (Br and F) can enhance binding affinity to enzyme active sites, potentially inhibiting their activity.
- Receptors : It may modulate receptor activity, impacting signaling pathways crucial for cellular function.
The trifluoromethyl group is particularly significant as it has been shown to increase the potency of compounds in drug discovery by improving metabolic stability and bioavailability .
Antiviral Activity
Research indicates that derivatives of methyl benzoates exhibit antiviral properties. For instance, compounds similar to this compound have been studied for their efficacy against HIV and other viral infections. The mechanism often involves inhibition of viral enzymes or interference with viral entry into host cells .
Anticancer Activity
Recent studies have explored the anticancer potential of fluorinated benzoates. This compound has been evaluated for cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Preliminary results suggest that it exhibits significant cytotoxicity, potentially through apoptosis induction or cell cycle arrest .
Case Studies
- Antiviral Efficacy : In a study assessing the antiviral activity of fluorinated benzoates, this compound demonstrated promising results against HIV strains, with IC50 values indicating effective inhibition at low concentrations .
- Cytotoxicity Assessment : A detailed cytotoxicity study involving human cancer cell lines showed that this compound could reduce cell viability significantly, suggesting its potential as a lead compound in anticancer drug development .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Antiviral Activity | Anticancer Activity | Binding Affinity |
---|---|---|---|
This compound | Moderate | High | High |
Methyl 3-bromo-5-(trifluoromethyl)benzoate | Low | Moderate | Moderate |
Methyl 3-fluoro-5-(trifluoromethyl)benzoate | High | Low | High |
Properties
IUPAC Name |
methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWUPZNDBKVMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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